5-Bromo-2,4-dimethylpyridine
Overview
Description
5-Bromo-2,4-dimethylpyridine is a chemical compound that belongs to the pyridine family . It has a molecular weight of 186.05 .
Synthesis Analysis
The synthesis of 5-Bromo-2,4-dimethylpyridine involves a palladium-catalyzed Suzuki cross-coupling reaction . The reaction conditions involve two stages: the first stage involves the reaction of 2,5-Dibromo-4-methylpyridine with tetrakis (triphenylphosphine) palladium (0) in tetrahydrofuran at 0°C in an inert atmosphere. The second stage involves the reaction with methylmagnesium bromide in tetrahydrofuran for 3 hours under reflux .Molecular Structure Analysis
The molecular formula of 5-Bromo-2,4-dimethylpyridine is C7H8BrN . The InChI code is 1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 and the InChI key is SLMUXUHXAIPROA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-2,4-dimethylpyridine has a boiling point of 211.7°C at 760 mmHg . It has a density of 1.4±0.1 g/cm³ . The molar refractivity is 41.7±0.3 cm³ . It has a polar surface area of 13 Ų and a molar volume of 131.4±3.0 cm³ .Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives
- Summary of Application: 5-Bromo-2,4-dimethylpyridine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2,4-dimethylpyridine with several arylboronic acids .
- Results or Outcomes: The synthesis resulted in a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these pyridine derivatives, which described the possible reaction pathways .
Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester
- Summary of Application: 5-Bromo-2,4-dimethylpyridine is used in the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester . This bromination reaction is a key step in the synthesis of imidazolinones .
- Methods of Application: The bromination reaction uses N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator .
- Results or Outcomes: The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester was found to be a typical reaction initiated by free radicals . The activation energy of the bromination was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,4-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMUXUHXAIPROA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539929 | |
Record name | 5-Bromo-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dimethylpyridine | |
CAS RN |
27063-92-9 | |
Record name | 5-Bromo-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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